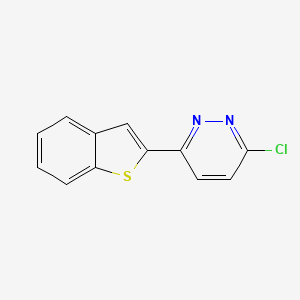
3-(1-benzothiophen-2-yl)-6-chloropyridazine
描述
3-(1-Benzothiophen-2-yl)-6-chloropyridazine is a heterocyclic compound that features a benzothiophene moiety fused with a chloropyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of o-alkynylthiophenols followed by chlorination and subsequent coupling with pyridazine derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts such as Rhodium or Copper in Ullmann-type couplings is prevalent .
化学反应分析
Types of Reactions: 3-(1-Benzothiophen-2-yl)-6-chloropyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloropyridazine moiety to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aminopyridazine derivatives.
Substitution: Various substituted pyridazine derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 3-(1-benzothiophen-2-yl)-6-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation .
相似化合物的比较
(2E)-3-(1-Benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Known for its antimicrobial and antileishmanial activities.
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one: Exhibits affinity towards serotonin receptors and potential antidepressant properties.
Uniqueness: 3-(1-Benzothiophen-2-yl)-6-chloropyridazine stands out due to its unique combination of a benzothiophene and chloropyridazine moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields .
属性
分子式 |
C12H7ClN2S |
|---|---|
分子量 |
246.72 g/mol |
IUPAC 名称 |
3-(1-benzothiophen-2-yl)-6-chloropyridazine |
InChI |
InChI=1S/C12H7ClN2S/c13-12-6-5-9(14-15-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H |
InChI 键 |
DMHAOTJKABKQIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NN=C(C=C3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













